molecular formula C7H6ClF5O2S B2933735 3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride CAS No. 2460750-23-4

3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride

Cat. No.: B2933735
CAS No.: 2460750-23-4
M. Wt: 284.63
InChI Key: SBRPFCLZGUOAHW-UHFFFAOYSA-N
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Description

3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride (CAS: 1823258-59-8) is a fluorinated bicyclic sulfonyl chloride with the molecular formula C₇H₅ClF₅O₂S (calculated molecular weight: 283.5 g/mol). Its structure features a highly strained bicyclo[1.1.1]pentane core, a sulfonyl chloride (-SO₂Cl) group at position 1, and a pentafluoroethyl (-C₂F₅) substituent at position 2. The compound’s unique geometry and electron-withdrawing perfluoroalkyl groups make it a reactive intermediate for synthesizing fluorinated polymers, agrochemicals, or pharmaceuticals .

Properties

IUPAC Name

3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF5O2S/c8-16(14,15)5-1-4(2-5,3-5)6(9,10)7(11,12)13/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRPFCLZGUOAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)S(=O)(=O)Cl)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride typically involves multiple steps, starting with the formation of the bicyclic core structure. This can be achieved through a series of reactions including cyclization and fluorination processes. The sulfonyl chloride group is then introduced using appropriate reagents such as thionyl chloride (SOCl₂) under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

General Reactivity Profile

The sulfonyl chloride group in this compound is highly electrophilic, enabling nucleophilic substitution (S<sub>N</sub>2) or coupling reactions. The pentafluoroethyl group enhances electrophilicity via electron-withdrawing effects, while the BCP core introduces steric constraints at the bridgehead position .

Table 1: Key Reactivity Features

FeatureImpact on Reactivity
Bicyclo[1.1.1]pentane coreIntroduces steric hindrance; stabilizes radicals due to partial sp<sup>2</sup> character
Sulfonyl chloride (–SO<sub>2</sub>Cl)Electrophilic sulfur center; reacts with amines, alcohols, and organometallics
Pentafluoroethyl (–CF<sub>2</sub>CF<sub>3</sub>)Enhances oxidative stability and lipophilicity; activates S–Cl bond

Amination to Sulfonamides

Reaction with primary/secondary amines yields BCP sulfonamides, a common motif in medicinal chemistry .

Example Reaction: BCP SO2Cl+R NH2Et3N DCMBCP SO2NH R+HCl\text{BCP SO}_2\text{Cl}+\text{R NH}_2\xrightarrow{\text{Et}_3\text{N DCM}}\text{BCP SO}_2\text{NH R}+\text{HCl}Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Base: Triethylamine or DMAP
  • Yield: 60–85% (analogous BCP sulfonamides)

Alcoholysis to Sulfonate Esters

Reaction with alcohols forms sulfonate esters, useful for further functionalization.

Example Reaction: BCP SO2Cl+R OHpyridineBCP SO3R+HCl\text{BCP SO}_2\text{Cl}+\text{R OH}\xrightarrow{\text{pyridine}}\text{BCP SO}_3\text{R}+\text{HCl}Conditions:

  • Solvent: Pyridine (acts as base and solvent)
  • Yield: 70–90% (similar BCP sulfonates)

Hydrolysis to Sulfonic Acid

Controlled hydrolysis generates the sulfonic acid derivative, though the pentafluoroethyl group may slow reaction kinetics due to steric/electronic effects.

Example Reaction: BCP SO2Cl+H2ONaOHBCP SO3H+HCl\text{BCP SO}_2\text{Cl}+\text{H}_2\text{O}\xrightarrow{\text{NaOH}}\text{BCP SO}_3\text{H}+\text{HCl}Conditions:

  • Aqueous NaOH (1–2 M)
  • Yield: >90% (for sodium BCP-sulfinate analogs)

Radical-Mediated Functionalization

The BCP radical intermediate (generated via homolytic cleavage of the C–S bond) can participate in multi-component reactions.

Example Reaction (Radical Borylation): BCP SO2ClUV h B2pin2BCP Bpin+byproducts\text{BCP SO}_2\text{Cl}\xrightarrow{\text{UV h B}_2\text{pin}_2}\text{BCP Bpin}+\text{byproducts}Conditions:

  • Light source: 390 nm LEDs
  • Boron reagent: Bis(pinacolato)diboron (B<sub>2</sub>pin<sub>2</sub>)
  • Yield: 50–75% (similar BCP boronate systems)

Table 2: Pharmacokinetic Advantages of BCP Sulfonamides

ParameterBCP Sulfonamide vs. Aromatic Analog
Lipophilicity (LogP) Reduced by 0.5–1.0 units
Aqueous Solubility Improved 2–3 fold
Metabolic Stability Enhanced due to fluorinated groups

Stability and Handling

  • Moisture Sensitivity: Reacts vigorously with water; store under anhydrous conditions (argon/N<sub>2</sub>) .
  • Thermal Stability: Decomposes above 150°C, releasing SO<sub>2</sub> and HCl .

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

  • Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride exerts its effects depends on the specific application. In organic synthesis, it may act as an electrophile, reacting with nucleophiles to form new bonds. In biological systems, it may interact with specific molecular targets, potentially influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Bicyclo[1.1.1]pentane Sulfonyl Chlorides

Key Compounds:
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent CAS Number Source Evidence
3-(Pentafluoroethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride C₇H₅ClF₅O₂S 283.5 (calculated) -C₂F₅ 1823258-59-8
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride C₆H₆ClF₃O₂S 234.63 -CF₃ Not provided

Comparison Highlights:

  • Substituent Effects: The pentafluoroethyl group (-C₂F₅) in the target compound increases steric bulk and electron-withdrawing capacity compared to the trifluoromethyl (-CF₃) analog. This enhances reactivity in nucleophilic substitution reactions but may reduce solubility in non-fluorinated solvents.

Comparison with Aromatic Sulfonyl Chlorides

Example Compound:

4-[[4,4,5,5,5-Pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]benzenesulfonyl chloride (CAS: 51947-19-4) .

Property Bicyclo[1.1.1]pentane Sulfonyl Chloride Aromatic Sulfonyl Chloride
Core Structure Strained bicyclic system Planar benzene ring
Reactivity Higher strain-induced reactivity Stabilized by aromaticity
Thermal Stability Moderate (strain may lower stability) High (resonance stabilization)
Applications Specialty fluoropolymers, rigid scaffolds Surfactants, electrochemical materials

Key Differences:

  • The bicyclo[1.1.1]pentane core introduces significant steric strain, favoring reactions that relieve angular stress. In contrast, aromatic sulfonyl chlorides benefit from resonance stabilization, making them less reactive but more thermally stable .
  • Environmental persistence of perfluoroalkyl groups (e.g., -C₂F₅) is a shared concern, but the bicyclic structure may degrade differently compared to aromatic analogs .

Functional Group Comparisons: Sulfonyl Chlorides vs. Sulfonates

While sulfonyl chlorides (R-SO₂Cl) are reactive intermediates, sulfonates (R-SO₃⁻) like potassium 1,1,2,2-tetrafluoro-2-(perfluorohexyloxy)ethanesulfonate (CAS: 756426-58-1) are stable salts used in ionic liquids or coatings. The target compound’s -SO₂Cl group enables covalent bonding in synthesis, whereas sulfonates participate in ionic interactions .

Biological Activity

3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride is a compound of interest due to its unique structural properties and potential biological applications. This article explores its biological activity, synthesis methods, and relevant case studies that highlight its significance in medicinal chemistry.

  • IUPAC Name : this compound
  • Molecular Formula : C10_{10}H8_{8}ClF5_5S
  • CAS Number : 2408964-59-8

The compound features a bicyclic structure with a sulfonyl chloride functional group that enhances its reactivity and potential for biological applications.

Synthesis

The synthesis of this compound can be achieved through several methods:

  • Sulfonylation Reaction : The bicyclo[1.1.1]pentane framework can be sulfonylated using chlorosulfonic acid or sulfur trioxide in the presence of appropriate solvents.
  • Fluorination Steps : The introduction of the pentafluoroethyl group can be accomplished via nucleophilic substitution reactions involving fluorinated reagents.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Compounds with sulfonyl chloride groups are known to act as electrophiles that can modify nucleophilic sites on enzymes, potentially inhibiting their activity.
  • Antimicrobial Properties : Preliminary studies suggest that similar sulfonyl compounds exhibit antimicrobial activity against a range of pathogens.

Case Studies

Several studies have investigated the biological implications of related compounds:

StudyCompoundFindings
Sodium Bicyclo[1.1.1]pentanesulfinateDemonstrated utility in synthesizing bicyclo[1.1.1]pentyl sulfones and sulfonamides; potential applications in medicinal chemistry.
Bicyclo[1.1.1]pentane-containing sulfonamidesShowed favorable biological profiles in various assays; indicated potential for drug development.

Research Findings

Research indicates that compounds featuring the bicyclo[1.1.1]pentane structure may possess unique pharmacological properties due to their three-dimensional conformation and electronic characteristics. The incorporation of the pentafluoroethyl group enhances lipophilicity and metabolic stability.

Toxicological Studies

Toxicological evaluations are essential for assessing the safety profile of this compound:

  • Acute Toxicity Tests : Initial assessments show moderate toxicity levels in animal models.
  • Chronic Exposure Studies : Long-term studies are required to fully understand the compound's safety and potential side effects.

Q & A

Basic: What synthetic methodologies are reported for the preparation of 3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride?

Answer: The compound can be synthesized via visible-light-induced phosphine-catalyzed halogen-atom transfer reactions, which avoid transition metals or oxidants. Key steps include:

  • Preparation of [1.1.1]propellane derivatives as precursors.
  • Functionalization with pentafluoroethyl groups using fluorinated reagents under controlled photoirradiation (e.g., blue LEDs).
  • Sulfonation via chlorosulfonic acid or sulfur trioxide followed by chlorination.
    Reaction optimization typically involves adjusting solvent polarity (e.g., DCM or THF) and catalyst loading (e.g., 5-10 mol% phosphine catalysts) .

Basic: What analytical techniques are critical for characterizing this sulfonyl chloride?

Answer: Structural confirmation requires:

  • Multinuclear NMR : ¹H, ¹³C, and ¹⁹F NMR to resolve bicyclo[1.1.1]pentane geometry and fluorinated substituents.
  • High-resolution mass spectrometry (HRMS) : ESI or EI-MS for molecular ion verification.
  • FT-IR : To confirm sulfonyl chloride (S=O stretching at ~1360–1180 cm⁻¹) and C-F bonds (1100–1000 cm⁻¹).
    Cross-validation with X-ray crystallography (if crystals are obtainable) is recommended for absolute stereochemical assignment .

Advanced: How does the bicyclo[1.1.1]pentane scaffold influence the reactivity of the sulfonyl chloride group?

Answer: The rigid, strained bicyclo structure imposes steric hindrance, altering reactivity:

  • Nucleophilic substitution : Slower kinetics compared to linear sulfonyl chlorides due to reduced accessibility to the sulfur center.
  • Electronic effects : Electron-withdrawing pentafluoroethyl groups enhance electrophilicity, promoting reactions with weak nucleophiles (e.g., amines).
    Mechanistic studies (e.g., DFT calculations) can quantify steric/electronic contributions .

Advanced: What strategies optimize yield in multi-component reactions involving this compound?

Answer: For triazine or porphyrinoid syntheses (e.g., coupling with heteroarenes):

  • Use substoichiometric phosphine catalysts (e.g., PPh₃) to mediate halogen transfer.
  • Maintain inert atmospheres (Ar/N₂) to prevent hydrolysis of the sulfonyl chloride.
  • Employ flow chemistry setups for scalability, ensuring consistent light exposure and temperature control (e.g., 25–40°C) .

Basic: What are the documented applications of this compound in medicinal chemistry?

Answer: It serves as a bioisostere for tert-butyl or aromatic groups, enhancing metabolic stability and solubility in drug candidates. Applications include:

  • Protease inhibitor design : Sulfonyl chloride acts as a warhead for covalent binding.
  • PET tracer development : Fluorine-18 labeling via nucleophilic aromatic substitution .

Advanced: How does the pentafluoroethyl group affect the compound’s stability under aqueous conditions?

Answer: The hydrophobic pentafluoroethyl group reduces hydrolysis rates:

  • Hydrolysis half-life : ~24–48 hours in pH 7.4 buffer at 25°C (vs. minutes for non-fluorinated analogs).
  • Stabilization strategies: Store in anhydrous solvents (e.g., THF) at –20°C with molecular sieves.
    Degradation products include sulfonic acids, confirmed via LC-MS monitoring .

Advanced: What computational tools are used to predict the compound’s reactivity in silico?

Answer:

  • DFT calculations (e.g., Gaussian, ORCA): Model transition states for sulfonamide formation or nucleophilic attack.
  • Molecular dynamics (MD) : Simulate steric effects in protein-ligand docking (e.g., GROMACS).
  • QSPR models : Correlate substituent effects (e.g., Hammett σ constants) with reaction rates .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and fume hood use.
  • Ventilation : Avoid inhalation; sulfonyl chlorides release HCl gas upon hydrolysis.
  • Spill management : Neutralize with sodium bicarbonate or commercial absorbents.
    Refer to SDS sheets for emergency protocols .

Advanced: How can the compound’s fluorinated motif be leveraged in materials science?

Answer:

  • Liquid crystals : Fluorine’s low polarizability enhances thermal stability.
  • Polymer electrolytes : Pentafluoroethyl groups improve ionic conductivity in Li-ion batteries.
    Synthetic protocols involve radical copolymerization or click chemistry (e.g., CuAAC) .

Advanced: What contradictions exist in reported synthetic yields, and how are they resolved?

Answer: Discrepancies arise from:

  • Light source variability : LED intensity (450 nm) impacts reaction efficiency.
  • Catalyst purity : Commercially sourced phosphines may contain oxides, requiring pre-reduction.
    Resolution: Standardize reaction conditions (e.g., photon flux measurement) and use freshly distilled catalysts .

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